molecular formula C10H6BrCl2N B13557993 8-Bromo-4-chloro-2-(chloromethyl)quinoline

8-Bromo-4-chloro-2-(chloromethyl)quinoline

Cat. No.: B13557993
M. Wt: 290.97 g/mol
InChI Key: SHFLXXFBPGAYRW-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and chloromethyl groups in this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-(chloromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)quinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-(chloromethyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the halogenation pattern of the compound .

Scientific Research Applications

8-Bromo-4-chloro-2-(chloromethyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by forming strong halogen bonds with the active site residues. Additionally, the chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-2-(chloromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms, as well as the chloromethyl group. This combination of functional groups enhances its reactivity and binding affinity, making it a valuable compound for various chemical and biological applications .

Biological Activity

8-Bromo-4-chloro-2-(chloromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

  • CAS Number : 2758002-11-6
  • Molecular Formula : C10H6BrClN
  • Molecular Weight : 247.52 g/mol

Antimicrobial Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. A study demonstrated that the compound showed inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity against tumor cells .

The biological activity of this compound is primarily attributed to its ability to interfere with specific biochemical pathways. The compound may act as an enzyme inhibitor, disrupting metabolic processes essential for bacterial growth and cancer cell proliferation. Its interaction with DNA and RNA synthesis pathways has also been proposed as a potential mechanism for its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on synthesized quinoline derivatives, including this compound, revealed broad-spectrum antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent response where increasing concentrations of the compound led to higher rates of apoptosis in cancer cells .

Properties

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

8-bromo-4-chloro-2-(chloromethyl)quinoline

InChI

InChI=1S/C10H6BrCl2N/c11-8-3-1-2-7-9(13)4-6(5-12)14-10(7)8/h1-4H,5H2

InChI Key

SHFLXXFBPGAYRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2C(=C1)Br)CCl)Cl

Origin of Product

United States

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